

A Comprehensive Spectroscopic Guide to 2,6-Difluoro-3-methoxybenzylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,6-Difluoro-3-methoxybenzylamine
Cat. No.:	B1308633

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **2,6-Difluoro-3-methoxybenzylamine**, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a thorough analysis based on data from structurally similar compounds and predictive models. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of **2,6-Difluoro-3-methoxybenzylamine** and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2,6-Difluoro-3-methoxybenzylamine**. These predictions are derived from the analysis of analogous compounds, including 2,6-difluorobenzyl derivatives and substituted benzylamines, as well as computational models.

Table 1: Predicted ^1H NMR, ^{13}C NMR, and ^{19}F NMR Data

^1H NMR (Proton NMR)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Notes
~ 7.0 - 7.2	t	1H	H-4	Coupling to adjacent fluorine atoms.
~ 6.8 - 6.9	t	1H	H-5	Coupling to adjacent fluorine atoms.
~ 3.9	s	3H	-OCH ₃	
~ 3.8	s	2H	-CH ₂ NH ₂	
~ 1.5 - 2.0	br s	2H	-NH ₂	Chemical shift can vary with solvent and concentration.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ, ppm)	Assignment	Notes
~ 155 - 160 (dd)	C-2, C-6	Doublet of doublets due to coupling with fluorine.
~ 150 - 155	C-3	
~ 125 - 130 (t)	C-4	Triplet due to coupling with two fluorine atoms.
~ 110 - 115 (t)	C-5	Triplet due to coupling with two fluorine atoms.
~ 115 - 120 (t)	C-1	Triplet due to coupling with two fluorine atoms.
~ 56	-OCH ₃	
~ 35 - 40 (t)	-CH ₂ NH ₂	Triplet due to coupling with fluorine atoms.

¹⁹F NMR (Fluorine-19 NMR)

Chemical Shift (δ , ppm)	Assignment	Notes
~ -110 to -120	F-2, F-6	Referenced to CFCl_3 .

Table 2: Predicted IR Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
3300 - 3400	Medium, Broad	N-H stretch (primary amine)
2850 - 3000	Medium	C-H stretch (aromatic and aliphatic)
1600 - 1620	Strong	C=C stretch (aromatic ring)
1580 - 1600	Medium	N-H bend (scissoring)
1450 - 1500	Strong	C-F stretch
1250 - 1300	Strong	C-O stretch (aryl ether)
1000 - 1100	Strong	C-N stretch

Table 3: Predicted Mass Spectrometry Data

The molecular weight of **2,6-Difluoro-3-methoxybenzylamine** ($\text{C}_8\text{H}_9\text{F}_2\text{NO}$) is 173.16 g/mol .
[1] Predicted m/z values for common adducts are listed below.[2]

Adduct	Predicted m/z
$[\text{M}+\text{H}]^+$	174.07250
$[\text{M}+\text{Na}]^+$	196.05444
$[\text{M}-\text{H}]^-$	172.05794
$[\text{M}+\text{NH}_4]^+$	191.09904
$[\text{M}+\text{K}]^+$	212.02838

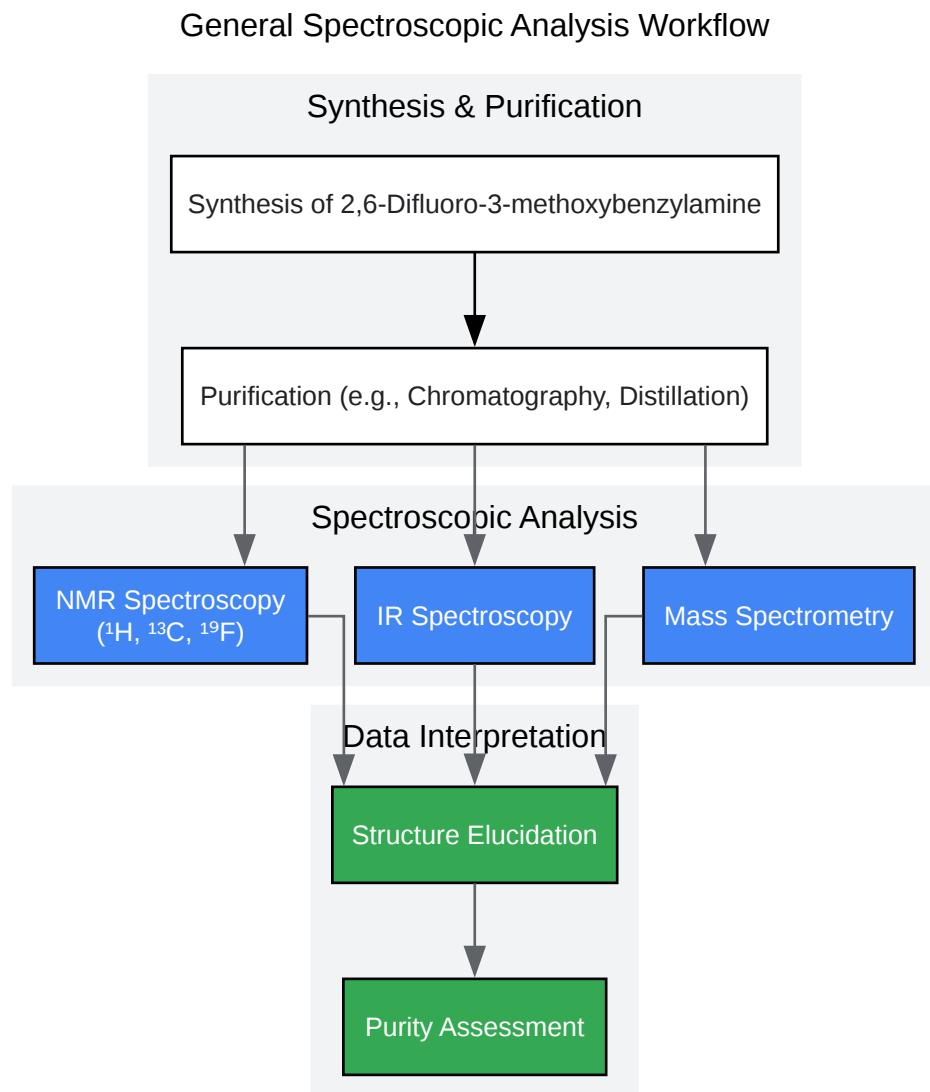
Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified **2,6-Difluoro-3-methoxybenzylamine** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Data Acquisition: Place the sample in the NMR spectrometer. Acquire ^1H NMR, ^{13}C NMR, and ^{19}F NMR spectra. For ^{13}C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to singlets for each unique carbon.

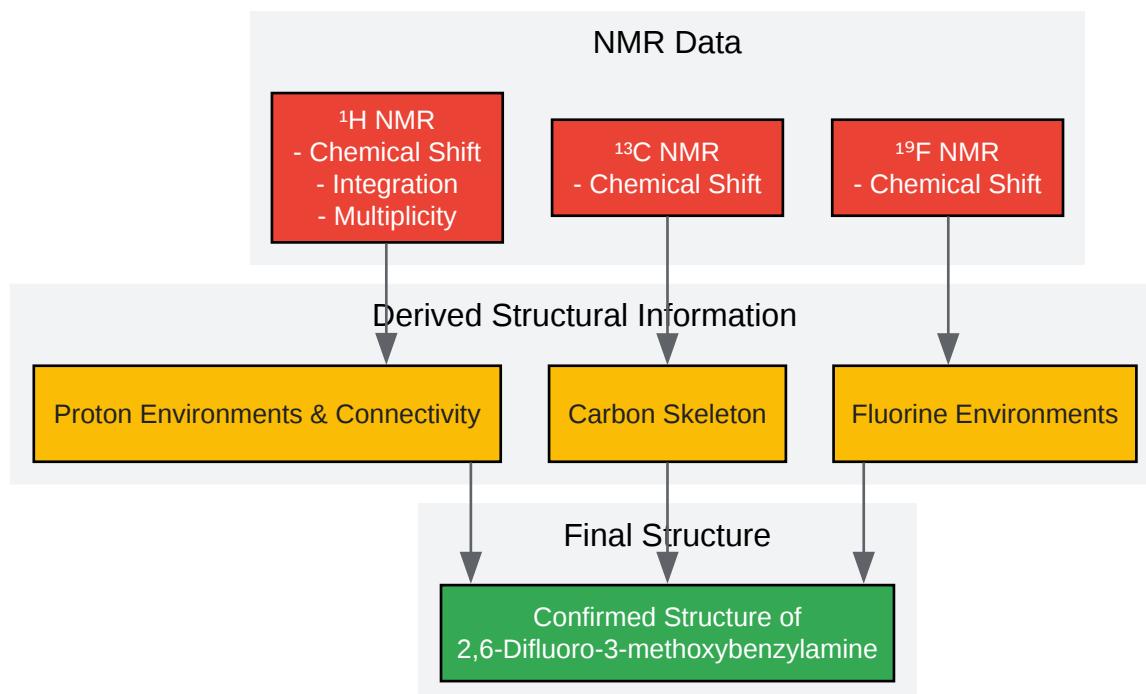
2.2 Infrared (IR) Spectroscopy


- Sample Preparation: As **2,6-Difluoro-3-methoxybenzylamine** is likely a liquid or low-melting solid at room temperature, the thin-film method is appropriate. Place a drop of the neat compound between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: Place the salt plates in the sample holder of the FT-IR spectrometer and acquire the spectrum. Typically, a background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[3]
- Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used. ESI is often preferred for generating the protonated molecule $[\text{M}+\text{H}]^+$.
- Data Acquisition: Acquire the mass spectrum, ensuring a mass range that includes the expected molecular ion peak and potential fragment ions.

Visualization of Experimental Workflow


The following diagrams illustrate the logical workflow for the spectroscopic characterization of a novel compound like **2,6-Difluoro-3-methoxybenzylamine**.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and spectroscopic characterization.

NMR Data Interpretation Logic

[Click to download full resolution via product page](#)

Caption: Logical flow for NMR-based structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Difluoro-4-methoxybenzylamine | C₈H₉F₂NO | CID 3866087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2,6-difluoro-3-methoxybenzylamine (C₈H₉F₂NO) [pubchemlite.lcsb.uni.lu]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 2,6-Difluoro-3-methoxybenzylamine]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1308633#spectroscopic-data-of-2-6-difluoro-3-methoxybenzylamine-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com